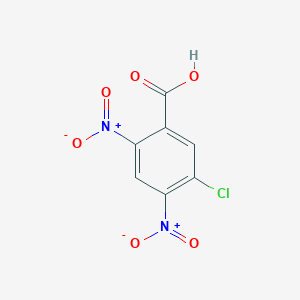
L-Homohistidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Homohistidine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is a derivative of L-alanine, an amino acid, and is characterized by the presence of an imidazole ring attached to the alanine side chain. Imidazole-containing compounds are known for their diverse biological activities and are found in various natural products, including histidine and histamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including L-Homohistidine, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield disubstituted imidazoles . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include the use of robust catalysts and reaction conditions that are scalable for large-scale production. The choice of synthetic route and reaction conditions depends on the desired substitution pattern and functional groups on the imidazole ring .
化学反应分析
Types of Reactions
L-Homohistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens and sulfonyl chlorides, while nucleophilic substitution can involve reagents such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .
科学研究应用
L-Homohistidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a model for understanding the behavior of imidazole-containing biomolecules.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
作用机制
The mechanism of action of L-Homohistidine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzymes. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity for biological targets .
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to L-Homohistidine.
Histamine: A biogenic amine derived from histidine, containing an imidazole ring.
Imidazole: The parent compound of the imidazole family, featuring a simple five-membered ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which combines the properties of both imidazole and alanine. This unique structure allows it to participate in a variety of chemical and biological processes, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECZMWQBBVGEN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487230 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58501-47-6 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


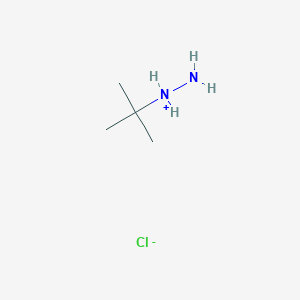
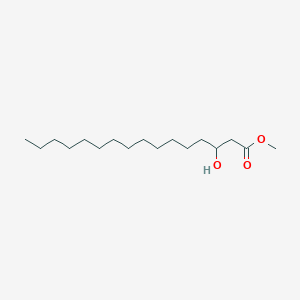
![(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B142832.png)

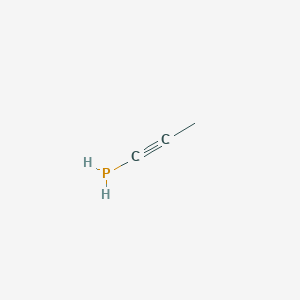

![5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)

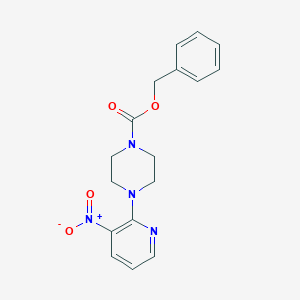
![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B142847.png)

